molecular formula C9H19NO B2922648 2-[(4-methylcyclohexyl)amino]ethan-1-ol CAS No. 108666-82-6

2-[(4-methylcyclohexyl)amino]ethan-1-ol

Cat. No.: B2922648
CAS No.: 108666-82-6
M. Wt: 157.257
InChI Key: RUKASEBHQXLQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylcyclohexyl)amino]ethan-1-ol is a chemical compound with the molecular formula C9H19NO It is known for its unique structure, which includes a cyclohexane ring substituted with a methyl group and an aminoethanol side chain

Scientific Research Applications

2-[(4-methylcyclohexyl)amino]ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemical products and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 4-methylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-methylcyclohexylamine} + \text{ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylcyclohexyl)amino]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[(4-methylcyclohexyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The cyclohexane ring provides structural stability and affects the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-methylcyclohexyl)amino]ethoxyethan-1-ol: This compound has an additional ethoxy group, which can influence its reactivity and applications.

    4-methylcyclohexylamine: Lacks the ethan-1-ol side chain, making it less versatile in certain reactions.

    Cyclohexylamine: Similar structure but without the methyl group, affecting its chemical properties.

Uniqueness

2-[(4-methylcyclohexyl)amino]ethan-1-ol is unique due to its specific combination of a cyclohexane ring, a methyl group, and an aminoethanol side chain. This structure provides a balance of stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[(4-methylcyclohexyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8-2-4-9(5-3-8)10-6-7-11/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKASEBHQXLQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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